Enhanced Lipophilicity (XLogP3) Compared to Non-Methylated Analog 5-(4-Bromophenyl)-1,3-oxazole
5-(4-Bromo-3-methylphenyl)-1,3-oxazole exhibits a significantly higher computed lipophilicity (XLogP3 = 3.1) compared to the non-methylated analog 5-(4-bromophenyl)-1,3-oxazole (XLogP3 = 2.7) [1][2]. This +0.4 logP difference translates to an approximate 2.5-fold increase in partition coefficient (P), indicating a substantially greater propensity for partitioning into lipophilic environments.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 5-(4-Bromophenyl)-1,3-oxazole: 2.7 |
| Quantified Difference | +0.4 logP units (approx. 2.5-fold increase in P) |
| Conditions | Computed by XLogP3 method, PubChem release 2025.09.15 |
Why This Matters
Increased lipophilicity can enhance passive membrane permeability, a critical parameter in cell-based assays and drug discovery programs where target engagement requires crossing lipid bilayers.
- [1] PubChem. 5-(4-Bromo-3-methylphenyl)-1,3-oxazole. CID 146035063. https://pubchem.ncbi.nlm.nih.gov/compound/146035063 (accessed 2026-04-15). View Source
- [2] PubChem. 5-(4-Bromophenyl)-1,3-oxazole. CID 2776418. https://pubchem.ncbi.nlm.nih.gov/compound/72571-06-3 (accessed 2026-04-15). View Source
